3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
Properties
CAS No. |
825630-11-3 |
|---|---|
Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-methyl-3-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4O2S/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(6-4-10)21(2,19)20/h3-9H,1-2H3,(H,15,16) |
InChI Key |
MJJDDXMPICJWCP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Recrystallization from solvents like toluene is often employed to obtain the final product in crystalline form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Table 1: Aryl Group Modifications
Key Observations :
- Lanraplenib ’s piperazine-oxetane substituent improves solubility and pharmacokinetics, a feature absent in the target compound .
- Morpholinosulfonyl analogs (e.g., ) demonstrate that sulfonamide groups can modulate kinase selectivity, suggesting the target’s methanesulfonyl group may similarly influence target engagement.
Core Heterocycle Modifications
Table 2: Heterocycle Variations
Key Observations :
- The imidazo[1,2-a]pyrazine core in the target compound offers a planar structure conducive to π-π stacking, whereas pyridine-based analogs (e.g., ) may exhibit reduced binding due to lower electron density.
- Triazolo[1,5-a]pyrazine derivatives (e.g., ) introduce additional nitrogen atoms, which could enhance interactions with polar residues in enzymatic active sites.
Amine Substituent Variations at Position 8
Table 3: Amine Group Comparisons
Key Observations :
- The N-methylamine in the target compound offers simplicity and metabolic stability but may limit solubility compared to morpholine-containing analogs (e.g., ).
- Entospletinib ’s morpholine group exemplifies how hydrophilic substituents improve pharmacokinetics, a design consideration absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 4: Property Comparison
Key Observations :
- The target compound’s methanesulfonyl group increases polarity (lower LogP vs. entospletinib) but may reduce membrane permeability compared to lipophilic analogs.
Biological Activity
3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features an imidazo[1,2-a]pyrazine core substituted with a methanesulfonyl group and an N-methyl group. These substitutions are crucial for its biological interactions and pharmacological properties. The structural formula is represented as follows:
Pharmacological Potential
Research indicates that 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine exhibits various biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, making this compound a candidate for anti-inflammatory therapies.
Key Findings:
- Inhibition Potency: The compound has demonstrated significant COX-2 inhibitory activity, with studies revealing an IC50 value that suggests high potency compared to other known inhibitors .
- Selectivity: It has been noted for its selectivity towards COX-2 over COX-1, which is beneficial in reducing side effects commonly associated with non-selective NSAIDs .
The mechanism by which 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine exerts its effects involves:
- Binding Affinity: Molecular docking studies have shown that the compound effectively binds to the active site of COX-2, where it forms hydrogen bonds with critical residues .
- Pharmacophore Analysis: The methanesulfonyl group plays a crucial role in enhancing binding affinity by interacting with the enzyme's secondary pocket .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Phenyl)imidazo[1,2-a]pyrazin-8-amine | Lacks methanesulfonyl group | Different receptor binding profiles |
| 4-(Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine | Methoxy instead of methanesulfonyl | Altered solubility and bioactivity |
| 3-(Chlorophenyl)imidazo[1,2-a]pyrazin-8-amine | Chlorine substituent | Variations in electronic properties affecting reactivity |
This table emphasizes how the methanesulfonyl substitution influences biological interactions and pharmacological profiles.
Case Studies
Several studies have explored the biological activity of related compounds:
- COX Inhibition Studies: A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited varying degrees of COX inhibition, indicating that subtle changes in structure can significantly affect activity .
- Anti-inflammatory Effects: In vivo models have shown that compounds similar to 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine possess anti-inflammatory properties comparable to established medications like celecoxib .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine, and how are intermediates characterized?
- The compound is typically synthesized via a two-step process:
Bromoacetophenone-amine coupling : React α-bromo-4-(methylsulfonyl)acetophenone with N-methylamine derivatives (e.g., p-toluidine) in anhydrous methanol with NaHCO₃ to form 1-(4-(methylsulfonyl)phenyl)-2-(alkylamino)ethan-1-one intermediates .
Cyclocondensation : Condense the intermediate with 2-aminopyrazine derivatives using ZnI₂ (30 mol%) in isopropanol at 80°C under aerobic conditions to form the imidazo[1,2-a]pyrazine core .
- Characterization : Intermediates and final products are validated via ¹H/¹³C-NMR, FT-IR (e.g., C=O stretches at ~1650 cm⁻¹), and LC-MS (e.g., [M+H]⁺ peaks) .
Q. How can researchers optimize reaction yields for this compound’s derivatives?
- Catalyst screening : Test Lewis acids (e.g., ZnI₂ vs. ZnCl₂) to enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while isopropanol minimizes side reactions .
- Temperature control : Maintain 80°C during cyclocondensation to balance reaction rate and decomposition .
Advanced Research Questions
Q. How do computational methods aid in designing derivatives of this compound with improved bioactivity?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible synthetic routes and optimize reaction conditions (e.g., solvent, catalyst) .
- Docking studies : Use molecular dynamics to assess binding affinity to target proteins (e.g., kinases), guiding structural modifications (e.g., sulfonyl group positioning) .
- Machine learning : Train models on existing spectral data (NMR, LC-MS) to predict properties of novel analogs .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-verify NMR assignments with HSQC/HMBC for ambiguous protons (e.g., aromatic vs. methylene signals) .
- Crystallographic confirmation : Grow single crystals via methanol recrystallization and perform X-ray diffraction to resolve stereochemical ambiguities .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles .
Q. How can researchers analyze the impact of substituents on the compound’s physicochemical properties?
- Hammett analysis : Correlate electronic effects of substituents (e.g., methanesulfonyl vs. trifluoromethyl) with reaction rates or pKa values .
- LogP determination : Measure partition coefficients via HPLC to assess lipophilicity and bioavailability .
- Thermal stability : Use TGA/DSC to evaluate decomposition profiles and guide storage conditions (e.g., desiccated, -20°C) .
Methodological Challenges and Solutions
Q. Why might recrystallization fail to purify certain derivatives, and how is this addressed?
- Issue : Poor solubility in common solvents (e.g., methanol) due to rigid heterocyclic cores.
- Solutions :
- Mixed solvents : Use methanol/water or DCM/hexane gradients to enhance crystal growth .
- Seeding : Introduce microcrystals of the pure compound to induce controlled nucleation .
Q. How do reaction conditions influence regioselectivity in imidazo[1,2-a]pyrazine formation?
- Catalyst role : ZnI₂ promotes C-N bond formation at the 2-position of the pyrazine ring, avoiding competing pathways (e.g., 3-substitution) .
- Oxygen effect : Aerobic conditions stabilize radical intermediates, favoring cyclization over dimerization .
- Steric hindrance : Bulky substituents on the phenyl ring direct electrophilic substitution to less hindered sites .
Comparative and Mechanistic Studies
Q. What are the limitations of traditional synthetic routes, and how are they mitigated?
- Low yields in cyclization : Replace stoichiometric ZnI₂ with catalytic CuI/NMP systems to reduce metal waste .
- Byproduct formation : Monitor reactions in real-time via inline IR spectroscopy to adjust reagent stoichiometry .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., bromination) to improve safety and reproducibility .
Q. How do structural analogs (e.g., ETP-46321) inform SAR studies for this compound?
- Key modifications : Compare bioactivity of analogs with varied sulfonyl groups (e.g., methylsulfonyl vs. morpholine) to identify essential pharmacophores .
- Enzyme inhibition : Test derivatives against kinase panels (e.g., PI3K/mTOR) to map substituent effects on IC₅₀ values .
- Metabolic stability : Incubate analogs with liver microsomes to correlate structural features (e.g., N-methylation) with half-life extension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
